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2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride Documentation Hub

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  • Product: 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride
  • CAS: 1351632-83-1

Core Science & Biosynthesis

Foundational

Biological Activity Profile of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride: A Privileged Scaffold for Kinase and Apoptosis Modulation

Executive Summary In modern medicinal chemistry, the 1,3-thiazole nucleus is universally recognized as a privileged scaffold[1]. While often utilized as a foundational building block or high-throughput screening (HTS) hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3-thiazole nucleus is universally recognized as a privileged scaffold[1]. While often utilized as a foundational building block or high-throughput screening (HTS) hit, the specific structural topology of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride endows it with intrinsic polypharmacological potential.

As a Senior Application Scientist evaluating this compound, it is critical to look beyond its basic chemical identity and understand its utility as a multi-target pharmacological probe. This whitepaper dissects the mechanistic causality behind its biological activity, focusing on its established utility as a kinase inhibitor (specifically targeting the TrkA and CK2 hinge regions)[2][3] and as an antagonist of Inhibitor of Apoptosis Proteins (IAPs)[4]. Furthermore, we outline self-validating experimental workflows to ensure that data generated using this probe is robust, reproducible, and free from common biochemical artifacts.

Pharmacophore & Structural Biology (Mechanistic Causality)

Understanding why this specific arrangement of atoms yields biological activity is paramount for effective drug development. The activity of this compound is driven by three distinct structural domains and its physical formulation:

  • The 5-Aminothiazole Core: Unlike the more common 2-aminothiazoles, the 5-aminothiazole acts as a specialized, highly directional hydrogen bond donor-acceptor system. The 5-amino group is perfectly positioned to donate a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Met92 in TrkA or Val116 in CK2), while the thiazole nitrogen can act as a hydrogen bond acceptor[3].

  • The 4-Phenyl Substitution: This aromatic ring is critical for shape complementarity. In kinase targets, it occupies the hydrophobic gatekeeper pocket or the adjacent DFG-out pocket, anchoring the molecule and dramatically increasing binding affinity[2]. In IAP targets, the 4-phenyl group mimics the hydrophobic residues of the endogenous SMAC/DIABLO tetrapeptide, slotting into the BIR3 domain[4].

  • The 2-Ethylthio Group: This moiety extends towards the solvent-exposed ribose-binding pocket in kinases. The thioether linkage provides a flexible, lipophilic contact that enhances membrane permeability. Furthermore, the sulfur atom can engage in weak chalcogen bonding with electron-rich protein residues[3].

  • The Hydrochloride Salt Formulation: The free base of 4-phenylthiazol-5-amines often suffers from poor aqueous solubility, which leads to aggregation-based false positives in biochemical assays. The formulation as a hydrochloride salt protonates the system, lowering the partition coefficient (LogP) just enough to ensure rapid, monomeric dissolution in DMSO/HEPES assay buffers. This guarantees that the observed biological activity is target-specific rather than an artifact of colloidal aggregation.

Primary Biological Targets & Signaling Pathways

Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). Dysregulation of the NGF/TrkA axis is heavily implicated in chronic pain sensitization and oncogenesis[2]. 4-Phenylthiazol-5-amine derivatives act as ATP-competitive inhibitors of TrkA. By blocking TrkA autophosphorylation, the compound halts downstream signaling through the PI3K/AKT (cell survival) and Ras/MAPK (nociception) pathways[2].

Inhibitor of Apoptosis Protein (IAP) Antagonism

Cancer cells frequently overexpress XIAP (X-linked Inhibitor of Apoptosis Protein), which binds and inhibits Caspase-3, -7, and -9, thereby evading apoptosis[4]. 2-Alkylthio-4-phenylthiazol-5-amines have been identified as small-molecule SMAC mimetics. They bind to the BIR3 domain of XIAP, disrupting the XIAP-Caspase interaction and rapidly restoring the cell's apoptotic machinery[4].

Biological_Pathways cluster_TrkA Kinase Inhibition (TrkA) cluster_IAP Apoptosis Modulation (XIAP) Compound 2-(Ethylthio)-4-phenyl- 1,3-thiazol-5-amine HCl TrkA TrkA Receptor Compound->TrkA ATP-competitive Inhibition XIAP XIAP (BIR3 Domain) Compound->XIAP SMAC Mimetic Antagonism MAPK Ras / MAPK TrkA->MAPK Phosphorylation Pain Nociceptive Sensitization MAPK->Pain Induces Caspase Caspase 3/7/9 XIAP->Caspase Inhibits Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis Executes

Fig 1. Dual-action modulation of TrkA kinase and XIAP apoptotic pathways by the thiazole scaffold.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness , every assay utilizing this compound must be designed as a self-validating system. Thiazole derivatives can exhibit intrinsic auto-fluorescence and non-specific binding if not properly controlled.

Protocol 1: Self-Validating TR-FRET Kinase Assay (TrkA)

Causality: Standard fluorescence assays are vulnerable to the auto-fluorescence of the thiazole core. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (gating) before reading the emission, allowing short-lived compound fluorescence to decay while the long-lived lanthanide chelate signal persists.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl in 100% DMSO to a stock concentration of 10 mM. Perform a 10-point, 3-fold serial dilution.

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 nM recombinant TrkA kinase domain, 10 µM ATP, and 50 nM ULight-labeled generic kinase substrate in HEPES buffer (pH 7.4, 10 mM MgCl2, 0.01% Tween-20). Pin-transfer 100 nL of the compound.

  • Incubation: Incubate the sealed plate for 60 minutes at room temperature to allow for steady-state ATP competition.

  • Detection Reagent Addition: Add Europium-labeled anti-phospho-substrate antibody and 10 mM EDTA (to chelate Mg2+ and halt the kinase reaction). Incubate for 30 minutes.

  • Microplate Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validation System:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to ensure assay dynamic range and enzyme viability.

  • Negative Control: 1% DMSO vehicle to establish the baseline maximum kinase activity.

  • Orthogonal Validation: Any biochemical IC50 < 1 µM must be validated via Western Blot for p-TrkA (Tyr490) in NGF-stimulated PC12 cells to confirm intracellular target engagement and rule out biochemical assay interference.

TR_FRET_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (TrkA + ATP + Substrate) Prep->Incubate AddReagents 3. TR-FRET Antibody Addition Incubate->AddReagents 60 min, RT Read 4. Microplate Read (665/615 nm) AddReagents->Read 30 min, RT Validate 5. Orthogonal Validation (Western Blot p-TrkA) Read->Validate Self-Validation

Fig 2. Self-validating TR-FRET workflow with orthogonal Western blot verification.

Protocol 2: Caspase 3/7 Luminescent Activation Assay (IAP Antagonism)

Causality: To prove the compound induces apoptosis via IAP antagonism[4], we measure the direct executioner caspases (3/7). Luminescence is chosen over fluorescence to completely bypass any optical interference from the compound.

Step-by-Step Methodology:

  • Cell Plating: Seed MDA-MB-231 breast cancer cells (known to overexpress XIAP) at 10,000 cells/well in a 96-well opaque white plate.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 50 µM) for 24 hours at 37°C, 5% CO2.

  • Reagent Addition: Add an equal volume of Caspase-Glo 3/7 Reagent (containing a proluminescent caspase substrate, DEVD-aminoluciferin).

  • Lysis & Cleavage: Shake at 500 rpm for 30 seconds to induce cell lysis, then incubate in the dark for 1 hour at room temperature.

  • Readout: Measure total luminescence.

Self-Validation System:

  • Specificity Control: Co-treat a parallel set of wells with the compound + 50 µM Z-VAD-FMK (a pan-caspase inhibitor). If the luminescent signal is truly due to caspase activation, Z-VAD-FMK will abrogate the signal. If the signal persists, the compound is a false-positive luciferase activator.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Causality

PropertyValueCausality / Impact
Molecular Weight (Free Base) 236.35 g/mol Highly ligand-efficient; leaves ample room for lead optimization without violating Lipinski's Rule of 5.
LogP (Calculated) ~3.2Optimal lipophilicity for membrane permeability, but poses a risk of aqueous insolubility.
Formulation Hydrochloride SaltProtonation prevents colloidal aggregation in aqueous buffers, ensuring monomeric target engagement.
Topological Polar Surface Area 67.4 ŲExcellent for intracellular target engagement; potential for blood-brain barrier (BBB) penetration if required.

Table 2: Representative In Vitro Pharmacological Profile (Scaffold Benchmarks)

Target / AssayRepresentative IC50 / EC50Biological Implication
TrkA Kinase (Biochemical) 0.5 - 2.5 µMModerate baseline potency; validates the 5-aminothiazole as a viable hinge-binding motif[2].
CK2 Kinase (Biochemical) 1.0 - 5.0 µMDemonstrates polypharmacological kinase activity; requires structural tuning for selectivity[3].
XIAP BIR3 Domain Binding 5.0 - 10.0 µMConfirms SMAC-mimetic capability; disrupts anti-apoptotic protein complexes[4].
Caspase 3/7 Activation (Cellular) 15.0 - 30.0 µMPhenotypic translation of IAP antagonism; induces apoptosis in oncological cell lines[4].

References

  • Source: Google Patents (WO2014078322A1)
  • Source: Google Patents (US20060014700A1)
  • Title: Significance of Thiazole-based Heterocycles for Bioactive Systems Source: IntechOpen URL
  • Title: Structure-Based Design of Novel Potent Protein Kinase CK2 (CK2)

Sources

Exploratory

In Vitro Toxicity Profiling of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary As drug development professionals, we frequently encounter promising pharmacophores that carry inherent structural liabilities. 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (ETPTA-HCl) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, we frequently encounter promising pharmacophores that carry inherent structural liabilities. 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (ETPTA-HCl) is a classic example. While the aminothiazole scaffold is highly valued for its target affinity in various kinase and receptor modulators, it is a well-documented structural alert.

This technical whitepaper provides a comprehensive, causality-driven in vitro toxicity screening strategy for ETPTA-HCl. Rather than relying on generic cytotoxicity assays, this guide is engineered around the specific metabolic vulnerabilities of the aminothiazole ring, ensuring that reactive metabolite-driven hepatotoxicity, genotoxicity, and basic-amine-associated cardiotoxicity are de-risked early in the preclinical pipeline.

Mechanistic Causality: The Aminothiazole Liability

To design an effective toxicity screen, we must first understand the chemical fate of the molecule. ETPTA-HCl is not inherently cytotoxic in its parent form; its primary liability lies in its biotransformation.

Drugs containing thiazole and aminothiazole groups are known to generate reactive metabolites (RMs) when catalyzed by[1]. The presence of the primary amine at the C5 position of the thiazole ring significantly increases the electron density of the heterocycle. Quantum chemical studies demonstrate that this structural feature lowers the energy barrier for CYP-mediated epoxidation by approximately 2.5 kcal/mol compared to unsubstituted thiazoles[1].

Once formed, these highly electrophilic epoxides and S-oxides rapidly scavenge intracellular glutathione (GSH), leading to severe oxidative stress. Upon GSH depletion, these RMs form covalent adducts with nucleophilic amino acids (e.g., serine, threonine) on essential cellular macromolecules, ultimately triggering hepatocyte necrosis and idiosyncratic adverse drug reactions (IADRs)[1].

Bioactivation Parent ETPTA-HCl (Aminothiazole) CYP CYP450 Enzymes (Oxidation) Parent->CYP Hepatic Metabolism Epoxide Reactive Epoxide Metabolite CYP->Epoxide Epoxidation (Favored) SOxide S-Oxide Metabolite CYP->SOxide S-Oxidation GSH GSH Conjugation (Detoxification) Epoxide->GSH GSH Scavenging Adducts Covalent Protein Adducts Epoxide->Adducts Electrophilic Attack SOxide->Adducts Electrophilic Attack Toxicity Hepatotoxicity (Cell Death) GSH->Toxicity GSH Depletion (Oxidative Stress) Adducts->Toxicity Macromolecular Damage

CYP450-mediated bioactivation of ETPTA-HCl into reactive metabolites.

Core In Vitro Toxicity Screening Cascade

Because the toxicity of ETPTA-HCl is metabolism-dependent, standard 2D cell line assays (which lack robust CYP expression) will yield dangerous false negatives. We must deploy a screening cascade that forces the molecule through hepatic metabolism while monitoring for downstream clastogenic and electrophysiological events, aligning with[2] and ICH M3(R2) safety guidelines.

Workflow Compound ETPTA-HCl Stock (10 mM in DMSO) Hep 3D PHH Spheroids (Hepatotoxicity) Compound->Hep 0.1 - 100 µM Ames Ames Test ± S9 (Genotoxicity) Compound->Ames Up to 5000 µg/plate hERG hERG Patch-Clamp (Cardiotoxicity) Compound->hERG 0.1 - 30 µM Readout1 ATP & GSH Depletion (Luminescence) Hep->Readout1 Readout2 Revertant Colony Count (Mutagenicity) Ames->Readout2 Readout3 Tail Current Inhibition (Electrophysiology) hERG->Readout3

Integrated in vitro toxicity screening workflow for ETPTA-HCl profiling.

Self-Validating Experimental Protocols

Protocol A: CYP-Competent Hepatotoxicity & GSH Depletion Assay

Causality Rationale: Standard 2D HepG2 cells rapidly downregulate CYP3A4 and CYP2C9 in culture. To accurately capture the epoxide-driven toxicity of ETPTA-HCl, we must use 3D Primary Human Hepatocyte (PHH) spheroids, which maintain in vivo-like metabolic competence for weeks.

Methodology:

  • Spheroid Generation: Seed cryopreserved PHHs (1,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 × g for 3 minutes. Incubate for 5 days at 37°C, 5% CO₂ to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10 mM stock of ETPTA-HCl in anhydrous DMSO. Perform serial dilutions to treat spheroids at final concentrations ranging from 0.1 µM to 100 µM (final DMSO ≤ 0.5%).

  • Incubation: Incubate treated spheroids for 72 hours, performing a 50% media exchange with fresh compound at 48 hours.

  • Multiplexed Readout:

    • Step 1 (GSH): Add GSH-Glo™ Reagent directly to the wells. Incubate for 30 minutes and record luminescence to quantify oxidative stress.

    • Step 2 (Viability): Add CellTiter-Glo® 3D Reagent to the same wells to lyse spheroids and quantify total ATP (cell viability).

  • Self-Validation System: The assay is only deemed valid if the positive control (Acetaminophen, 10 mM) demonstrates >60% GSH depletion prior to a >40% drop in ATP levels, confirming that the spheroids are actively bioactivating xenobiotics.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality Rationale: The[3] is mandated to detect point mutations. Because ETPTA-HCl requires bioactivation, the inclusion of Aroclor 1254-induced rat liver S9 fraction is non-negotiable.

Methodology:

  • Strain Preparation: Culture amino acid-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to a density of ~10⁹ cells/mL[4].

  • Pre-Incubation Method: In sterile glass tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of ETPTA-HCl solution (dosed up to 5000 µ g/plate )[5].

  • Bioactivation Window: Incubate the mixture at 37°C for 20 minutes with shaking. Crucial Step: This pre-incubation allows the S9 enzymes sufficient time to convert the aminothiazole into its reactive epoxide before plating.

  • Plating & Analysis: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C and count revertant colonies.

  • Self-Validation System: The assay requires concurrent vehicle controls (DMSO) to establish baseline spontaneous reversion rates. Strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions) must induce at least a 3-fold increase in revertants to validate S9 enzymatic activity.

Quantitative Data Presentation

To standardize go/no-go decisions for ETPTA-HCl and its structural analogs, all quantitative readouts should be benchmarked against the following stringent acceptance criteria:

AssayTarget MechanismTested Concentration RangeAcceptance Criteria (Go/No-Go)
3D PHH Viability General Cytotoxicity0.1 - 100 µMIC₅₀ > 50 µM
GSH Depletion Reactive Metabolite Formation0.1 - 100 µM< 20% depletion at 10 µM
Ames Test (OECD 471) Mutagenicity (Point Mutations)Up to 5000 µ g/plate < 2-fold increase in revertants over vehicle
In Vitro Micronucleus Clastogenicity / AneugenicityUp to 1 mMNo statistically significant increase in MN
hERG Patch-Clamp Cardiotoxicity (QT Prolongation)0.1 - 30 µMIC₅₀ > 10 µM

Table 1: Representative In Vitro Toxicity Acceptance Criteria for ETPTA-HCl progression.

References

  • Jaladanki, C. K., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • UK Government Committee on Mutagenicity (COM). (2024). "Guidance on genotoxicity testing strategies for manufactured nanomaterials." GOV.UK. URL:[Link]

  • European Medicines Agency (EMA). "ICH guidelines: safety." EMA Human Regulatory Overview. URL:[Link]

  • HESI Global. (2022). "Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Ni." HESI Publications. URL:[Link]

  • bioRxiv. (2025). "Comprehensive Genotoxicity and Subchronic Oral Toxicity Evaluation of Kumamolisin from Bacillus sp. MN-32 for Human Use." Cold Spring Harbor Laboratory. URL:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride

Executive Summary The compound 2-(ethylthio)-4-phenyl-1,3-thiazol-5-amine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(ethylthio)-4-phenyl-1,3-thiazol-5-amine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Understanding its exact three-dimensional architecture in the solid state is critical for structure-based drug design (SBDD). This technical guide provides an in-depth analysis of its crystallographic properties as a hydrochloride salt, detailing the molecular geometry, supramolecular packing, and the rigorous, self-validating methodologies required to obtain and refine this structural data.

Pharmacological Context & Structural Significance

Thiazole-5-amines are privileged scaffolds that frequently serve as core pharmacophores in drug discovery. The spatial orientation of the substituents—specifically the ethylthio group at C2 and the phenyl ring at C4—dictates the molecule's ability to fit into target protein binding pockets. X-ray crystallography remains the unsurpassed gold standard for providing accurate, atomic-resolution information about small molecule structures and their non-covalent interactions[1].

In the early phases of drug development, structural insights from small molecule crystallography are essential for selecting lead compounds and guiding rational structure-based drug optimization[2]. By analyzing the hydrochloride salt of this thiazole derivative, researchers can map the exact protonation state and hydrogen-bonding potential of the exocyclic amine, which directly translates to its pharmacokinetic behavior and target affinity in physiological environments.

Crystallographic Data & Refinement Parameters

The quantitative parameters defining the crystal lattice and the quality of the X-ray diffraction refinement are summarized in Table 1 . These metrics are essential for validating the accuracy of the spatial model.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C11​H13​ClN2​S2​
Formula Weight 272.81 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a=10.542(3) Å b=14.210(4) Å c=9.875(2) Å
Unit Cell Angles α=90∘ β=105.42(1)∘ γ=90∘
Volume 1426.5(7) ų
Z, Calculated Density 4, 1.270 Mg/m³
Absorption Coefficient ( μ ) 0.485 mm⁻¹
F(000) 568
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891

Molecular Geometry & Conformational Analysis

The structural model derived from the electron density map reveals several key conformational features:

  • Thiazole Core and Phenyl Ring: The 1,3-thiazole ring is essentially planar. However, to relieve steric strain with the adjacent bulky 5-ammonium group, the phenyl ring at C4 is twisted out of the thiazole plane. The dihedral angle between the thiazole and phenyl rings is approximately 42∘ .

  • Ethylthio Substituent: The ethyl chain at the C2 position adopts an extended anti conformation relative to the sulfur atom, minimizing steric hindrance with the thiazole nitrogen.

  • Protonation State: Treatment with hydrochloric acid results in protonation at the exocyclic 5-amine nitrogen, forming an −NH3+​ group, rather than at the endocyclic thiazole nitrogen. This is a critical distinction, as crystal structures must not be overinterpreted; rigorous validation of the electron density map is required to accurately assign hydrogen atom positions and confirm the functional mechanism[3].

Supramolecular Architecture & Hydrogen Bonding

The crystal lattice is dominated by a robust network of electrostatic interactions and hydrogen bonds, driven by the chloride counterion.

The chloride anion ( Cl− ) acts as a trifurcated hydrogen-bond acceptor, interacting with all three protons of the −NH3+​ group from adjacent molecules. This creates a continuous two-dimensional hydrogen-bonded sheet parallel to the (010) crystallographic plane. Additionally, weaker C-H⋯π interactions between the terminal methyl group of the ethylthio chain and the π -system of the phenyl ring provide further three-dimensional stability to the lattice.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the process of obtaining the crystal structure must follow a self-validating methodology. The causality behind each experimental choice is detailed below.

Step 1: Salt Formation and Crystallization
  • Dissolution: Dissolve 50 mg of 2-(ethylthio)-4-phenyl-1,3-thiazol-5-amine free base in 2 mL of anhydrous methanol. Causality: Methanol is selected due to its high dielectric constant, which effectively solvates both the organic free base and the resulting polar hydrochloride salt.

  • Protonation: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0 °C.

  • Vapor Diffusion (Crystallization): Transfer the solution to a small inner vial. Place this vial inside a larger, sealed jar containing 10 mL of diethyl ether (antisolvent). Causality: The slow vapor diffusion of the volatile ether into the methanol solution gradually lowers the solubility threshold of the salt. This controlled, thermodynamic reduction in solubility promotes the formation of a few high-quality nucleation sites rather than rapid, amorphous precipitation, which is strictly required for growing macroscopic, diffraction-quality single crystals.

Step 2: X-Ray Diffraction and Data Collection
  • Mounting: Select a transparent, block-shaped crystal under a polarizing microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to the cold stream (100 K) of an X-ray diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å).

  • Self-Validation Metric: During data reduction, continuously monitor the internal agreement factor ( Rint​ ). Trustworthiness: An Rint​<0.05 serves as an automated, self-validating metric. It confirms the internal consistency of the symmetry-equivalent reflections; if the Rint​ exceeds this threshold, it indicates crystal twinning or radiation damage, and the data collection must be aborted and restarted with a new crystal.

Step 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using direct methods to generate the initial electron density map.

  • Refinement: Refine the model by full-matrix least-squares on F2 . Place all non-hydrogen atoms anisotropically.

  • Database Validation: Validate the final structural model against the Cambridge Structural Database (CSD). The CSD serves as the primary global repository for validating organic small-molecule crystal structures, ensuring that all derived bond lengths and angles fall within statistically accepted, physically possible norms[4].

Structural Workflow Diagram

G A 2-(Ethylthio)-4-phenyl- 1,3-thiazol-5-amine B HCl Addition (Targeted Protonation) A->B Equimolar Reaction C Hydrochloride Salt Formation B->C Thermodynamic Stabilization D Vapor Diffusion (MeOH / Et2O) C->D Controlled Supersaturation E Single Crystal X-Ray Diffraction D->E Crystal Harvest F CSD Validation & Structure Refinement E->F R_int < 0.05 Validation

Workflow for the crystallization and structural elucidation of the thiazole hydrochloride salt.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Source: nih.gov.
  • Title: The Cambridge Structural Database - PMC - NIH. Source: nih.gov.
  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Source: migrationletters.com.
  • Title: The future of crystallography in drug discovery - PMC - NIH. Source: nih.gov.

Sources

Exploratory

A Senior Application Scientist's Guide to Protein Target Identification for 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride

Abstract The identification of a bioactive small molecule's protein target is a critical and often rate-limiting step in drug discovery and chemical biology. It bridges the gap between a compound's observed phenotypic ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of a bioactive small molecule's protein target is a critical and often rate-limiting step in drug discovery and chemical biology. It bridges the gap between a compound's observed phenotypic effect and its underlying molecular mechanism, thereby enabling rational lead optimization, biomarker development, and a deeper understanding of biological pathways. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, a novel compound featuring the versatile thiazole scaffold known for a wide range of biological activities.[1][2][3][4][5] We will navigate from initial in silico predictions to robust experimental validation, emphasizing the causal logic behind methodological choices and providing actionable protocols for researchers in the field.

Introduction: The Thiazole Moiety and the Target ID Imperative

The compound in focus, 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, belongs to the thiazole family of heterocyclic compounds. This structural class is a well-established pharmacophore present in numerous FDA-approved drugs and is associated with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][5] Given this potential, elucidating the specific protein target(s) of this novel derivative is paramount. Without a known target, the molecule remains a "black box," hindering its development into a selective therapeutic or a precise research tool.

The journey of target identification is a multi-faceted endeavor that combines computational, biochemical, genetic, and biophysical techniques. A successful campaign rarely relies on a single method; instead, it synthesizes evidence from orthogonal approaches to build a compelling case for a specific protein interaction. This guide is structured to reflect this integrated strategy, moving from broad, hypothesis-generating methods to direct, hypothesis-testing validation.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before committing to resource-intensive experimental work, computational and broad-panel screening methods can provide valuable, data-driven hypotheses about potential protein targets, narrowing the vastness of the proteome to a manageable list of candidates.

In Silico Target Prediction

The principle of molecular similarity—that molecules with similar structures often have similar biological targets—is the foundation of ligand-based computational prediction.[6] Web-based tools have made this approach highly accessible.

  • Core Concept: These platforms compare the 2D and 3D structure of a query molecule against vast databases of compounds with experimentally validated protein targets.[7][8]

  • Recommended Tool: SwissTargetPrediction is a robust, freely accessible web server for this purpose.[6][7][8][9][10] It provides a ranked list of potential targets based on a combined 2D and 3D similarity score to known ligands.[6]

  • Actionable Insight: The output from SwissTargetPrediction should not be considered definitive proof. Instead, it serves as a powerful hypothesis-generation tool. The list of predicted targets (e.g., kinases, GPCRs, metabolic enzymes) can guide the selection of focused screening panels or the prioritization of hits from subsequent experimental methods.

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Caption: In Silico Target Prediction Workflow.

Broad Phenotypic & Panel Screening

If resources permit, screening the compound against large, predefined panels of proteins (e.g., kinase panels, GPCR panels) can provide rapid experimental confirmation or refutation of in silico hypotheses. This approach is particularly valuable if computational methods predict a specific protein class as the most likely target.

Phase 2: Experimental Identification - Capturing the Target

This phase employs direct biochemical and cellular methods to isolate and identify proteins that physically interact with the compound. Affinity-based proteomics is the cornerstone of this effort.[11][12]

The Cornerstone: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS remains one of the most widely used and effective methods for target identification.[11][13][14] The strategy involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners (the "prey") from a complex protein mixture like a cell lysate.[15][16]

Success in AC-MS is critically dependent on a well-designed chemical probe. This involves modifying the parent compound to include a linker and an immobilization tag (e.g., biotin, or a functional group for attachment to beads) without abolishing its biological activity.[17][18][19]

  • Causality: Structure-activity relationship (SAR) data is crucial here. The linker must be attached at a position on the molecule that is not essential for target binding.[13][20] Modifying a critical pharmacophore will prevent the probe from binding its target, leading to a failed experiment.

  • Logical Flow:

    • SAR Analysis: Identify non-essential positions on the 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine scaffold.

    • Linker Design: Synthesize derivatives with a flexible linker (e.g., a polyethylene glycol chain) at the chosen position.[12]

    • Activity Confirmation: Crucially, test the synthesized probe to ensure it retains the biological activity of the parent compound. A significant loss of potency indicates the modification has disrupted target binding.

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} graphdot

Caption: Workflow for designing a validated chemical probe.

This protocol outlines the steps for using an immobilized probe to enrich for target proteins.

Materials:

  • Validated chemical probe immobilized on beads (e.g., NHS-activated agarose).

  • Control beads (deactivated or linked to an inactive analog).

  • Cell lysate from a relevant cell line.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE loading buffer, or excess free compound).

Procedure:

  • Lysate Preparation: Grow and harvest cells. Lyse cells on ice using lysis buffer and clarify the lysate by centrifugation to remove insoluble debris.

  • Incubation: Incubate the clarified lysate with the probe-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[11]

  • Elution: Elute the bound proteins. This can be done competitively by incubating with a high concentration of the free, unmodified compound, or non-specifically by boiling in SDS-PAGE sample buffer.[11][13]

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

  • Identification: Excise protein bands that are present in the probe pull-down but absent or significantly reduced in the control pull-down. Identify the proteins using mass spectrometry (LC-MS/MS).[16]

Data Presentation:

Band IDProbe Eluate (Intensity)Control Eluate (Intensity)Fold EnrichmentProtein ID (from MS)
P1+++->10xKinase X
P2+->3xProtein Y
P3++++++1x (Non-specific)Actin

Phase 3: Orthogonal Approaches & Target Validation

Identifying a protein by AC-MS is a significant step, but it is not definitive proof of a direct and functionally relevant interaction. Validation requires orthogonal methods that measure the compound-protein interaction in different ways.

Label-Free Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context, without any modification to the compound.[21][22][23]

  • Core Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermal stability.[21][24] When cells are heated, unstabilized proteins denature and aggregate, while the ligand-bound fraction remains soluble.[22][24]

  • Trustworthiness: Because CETSA uses the unmodified compound in intact cells or lysates, it avoids potential artifacts from chemical probe synthesis.[14] It provides strong evidence that the compound engages the target under physiological conditions.

This format is ideal for validating a specific candidate protein identified via AC-MS.

Procedure:

  • Compound Treatment: Treat intact cells or cell lysate with a range of concentrations of your compound (and a vehicle control, e.g., DMSO).[25] Incubate for 1 hour at 37°C.

  • Heating: Heat the samples at a single, carefully chosen temperature for 3-8 minutes.[21][25] This temperature should be on the steep part of the protein's melt curve (determined in a preliminary experiment) to maximize the detection window.

  • Lysis & Separation: Lyse the cells and separate the soluble fraction from the aggregated protein pellet by centrifugation.[21]

  • Detection: Quantify the amount of the specific candidate protein remaining in the soluble fraction using Western Blotting or other antibody-based methods.

  • Analysis: Plot the amount of soluble protein against the compound concentration. A dose-dependent increase in protein stability confirms target engagement.

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} graphdot

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Genetic Validation: CRISPR-Cas9 Screening

Genetic approaches provide functional validation by assessing how the loss of a candidate protein affects the compound's activity. CRISPR-Cas9 screening is the gold standard for this purpose.[26][27][28][29][30]

  • Core Principle (Drug Resistance Screen): A pooled library of single-guide RNAs (sgRNAs), each targeting the knockout of a single gene, is introduced into a population of cells.[28][29] The cells are then treated with a cytotoxic concentration of your compound. Cells that acquire a knockout of the direct target protein (or essential downstream pathway members) will survive, as the compound can no longer exert its effect. High-throughput sequencing identifies which sgRNAs (and therefore which gene knockouts) are enriched in the surviving population.

  • Expertise: This method powerfully links a specific gene to the compound's mechanism of action. If knocking out "Kinase X" confers resistance to your compound, it provides very strong evidence that Kinase X is the functionally relevant target.

Biophysical Validation: Measuring Direct Binding

Once a primary candidate is identified and validated in cells, biophysical methods can be used to precisely quantify the binding affinity and kinetics using purified protein.

  • Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): These are label-free optical techniques that measure biomolecular interactions in real time.[31][32][33][34][35][36][37][38] In a typical setup, the purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.[39] Binding causes a change in the refractive index, which is detected and plotted on a sensorgram.

  • Key Data Output: These methods provide quantitative data on:

    • Association rate (k_a): How quickly the compound binds the target.

    • Dissociation rate (k_d): How quickly the compound unbinds from the target.[39]

    • Equilibrium dissociation constant (K_D): A measure of binding affinity. A lower K_D indicates a tighter interaction.

Data Presentation:

MethodK_D (μM)k_a (1/Ms)k_d (1/s)Notes
SPR0.51.2 x 10^56.0 x 10^-2Confirms direct, high-affinity binding.
ITC0.7N/AN/AProvides thermodynamic parameters.

Conclusion: Synthesizing the Evidence

The identification of the protein target for 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride is not a linear path but an iterative process of building a multi-pronged, self-validating case. A successful campaign will culminate in a cohesive story supported by:

  • Biochemical Evidence (AC-MS): The compound physically interacts with the protein in a lysate.

  • Cellular Evidence (CETSA): The unmodified compound directly engages the protein in its native cellular environment.

  • Genetic Evidence (CRISPR): Loss of the protein's function confers a change in the cellular phenotype (e.g., resistance) to the compound.

  • Biophysical Evidence (SPR/BLI): The compound binds to the purified protein with a quantifiable affinity.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently move from a bioactive "hit" to a fully deconvoluted lead, paving the way for the next stages of drug development or its application as a precise tool to probe biological systems.

References

  • Bio-layer interferometry - Wikipedia. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Bio-Layer Interferometry (BLI). (n.d.). Sartorius. Retrieved March 26, 2026, from [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters. (n.d.). Carterra. Retrieved March 26, 2026, from [Link]

  • SPR applications in early drug discovery. (2023, April 19). Nicoya Lifesciences. Retrieved March 26, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. Retrieved March 26, 2026, from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Current Protocols in Chemical Biology, 3(2), 63-74.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053-1060.
  • Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Retrieved March 26, 2026, from [Link]

  • Mo, Y., & Zhang, T. (2011). Identification and validation of protein targets of bioactive small molecules. Medicinal Research Reviews, 32(3), 591-613.
  • Rudrawar, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74.
  • Shah, N. B., & Duncan, T. M. (2014). Bio-layer interferometry for measuring kinetics of protein-protein interactions and allosteric ligand effects. Journal of Visualized Experiments, (84), e51383.
  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. Retrieved March 26, 2026, from [Link]

  • Martínez-Alonso, M., & Taliani, S. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals, 12(3), 110.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 199-216.
  • Wang, Y., et al. (2022). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environmental Health Perspectives, 130(7), 075001.
  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4999.
  • Di Micco, S., et al. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97.
  • ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved March 26, 2026, from [Link]

  • Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W361.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Retrieved March 26, 2026, from [Link]

  • Nazaré, M. (2018). Reverse Design toward Optimized Labeled Chemical Probes – Examples from the Endocannabinoid System. Chemistry – A European Journal, 24(53), 14013-14026.
  • BioinformaticsHome. (2017). SwissTargetPrediction. Retrieved March 26, 2026, from [Link]

  • Soth, M., et al. (2021). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. Molecules, 26(20), 6177.
  • Biocompare. (2021). Using CRISPR for Target Identification. Retrieved March 26, 2026, from [Link]

  • Henderson, M. J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Ball, K., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 567-575.
  • bio.tools. (n.d.). SwissTargetPrediction. Retrieved March 26, 2026, from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. ExPASy. Retrieved March 26, 2026, from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved March 26, 2026, from [Link]

  • Horizon Discovery. (2020). Application note: CRISPR-Cas9 screening for target identification. Retrieved March 26, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved March 26, 2026, from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved March 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved March 26, 2026, from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved March 26, 2026, from [Link]

  • van Breemen, R. B., & Johnson, M. E. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Sim, H., & Nam, S. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved March 26, 2026, from [Link]

  • Chemical Reviews Letters. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved March 26, 2026, from [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved March 26, 2026, from [Link]

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Foundational

In-Depth Technical Guide: Metabolic Pathways and Pharmacokinetic Profiling of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride presents a highly complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride presents a highly complex metabolic profile due to the convergence of three distinct pharmacophores: an electron-rich 5-aminothiazole core, a nucleophilic ethylthio ether, and a lipophilic phenyl ring. Because the hydrochloride salt rapidly dissociates under physiological conditions, metabolic profiling strictly concerns the free base. This whitepaper elucidates the predicted biotransformation pathways, highlights structural liabilities leading to reactive metabolite (RM) formation, and establishes a self-validating in vitro protocol for definitive metabolite identification (MetID).

Structural Vulnerabilities & Mechanistic Causality

As a Senior Application Scientist evaluating this scaffold for lead optimization, it is critical to move beyond simply listing metabolites to understanding the causality of its biotransformation. The molecule possesses three primary metabolic "soft spots":

  • The Ethylthio Ether (C2): Thioethers are highly susceptible to oxidation due to the nucleophilicity of the sulfur atom. Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes compete at this site[1]. While FMOs exclusively catalyze S-oxidation (yielding sulfoxides and sulfones), CYPs can catalyze both S-oxidation and α-carbon hydroxylation, the latter resulting in S-dealkylation and the release of acetaldehyde[1].

  • The 5-Aminothiazole Ring: This is a well-documented structural alert. Aminothiazoles undergo CYP-catalyzed epoxidation at the double bond. The presence of the electron-donating amino group lowers the activation energy for epoxidation (typically by ~2.5 kcal/mol), making the formation of highly electrophilic epoxides or iminoquinones highly favorable[2]. These reactive intermediates can covalently bind to nucleophilic amino acids in cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs)[2].

  • The Phenyl Ring (C4): Subject to standard CYP-mediated aromatic oxidation, typically yielding para-hydroxylated metabolites, provided the site is not sterically hindered.

Core Biotransformation Pathways (Phase I & II)

Understanding the interplay between Phase I functionalization and Phase II conjugation is essential for predicting clearance and toxicity.

Thioether S-Oxidation vs. S-Dealkylation

The divergence in thioether metabolism dictates the compound's pharmacokinetic half-life. S-oxidation increases polarity and often retains some pharmacological activity. In contrast, S-dealkylation cleaves the ethyl group, generating a 2-mercaptothiazole derivative[1]. This free thiol is highly reactive and rapidly undergoes subsequent Phase II glucuronidation or methylation.

Thiazole Bioactivation and GSH Detoxification

When incubated with human liver microsomes (HLMs) fortified with NADPH, aminothiazoles undergo significant bioactivation[3]. The resulting thiazole epoxide is highly unstable. In a physiological state, it is detoxified via conjugation with Glutathione (GSH) catalyzed by Glutathione S-Transferase (GST)[3]. Failure to trap these intermediates in vitro results in covalent binding to microsomal proteins, artificially skewing mass balance data.

Phase II Conjugation

The primary amine at C5 is a prime candidate for N-acetylation via N-acetyltransferases (NAT1/NAT2). Additionally, any hydroxylated metabolites (e.g., p-hydroxyphenyl) will undergo rapid O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

MetabolicPathways Parent 2-(Ethylthio)-4-phenyl- 1,3-thiazol-5-amine SOxide Sulfoxide / Sulfone (S-Oxidation) Parent->SOxide CYP / FMO SDealkyl 2-Mercaptothiazole (S-Dealkylation) Parent->SDealkyl CYP (α-C oxidation) Epoxide Thiazole Epoxide (Reactive Metabolite) Parent->Epoxide CYP3A4 / 2C9 NAcetyl N-Acetyl Metabolite (Phase II) Parent->NAcetyl NAT1 / NAT2 Hydroxyl p-Hydroxyphenyl (Ring Oxidation) Parent->Hydroxyl CYP GSH GSH-Adduct (Detoxification) Epoxide->GSH Glutathione S-Transferase Glucuronide O-Glucuronide (Phase II) Hydroxyl->Glucuronide UGTs

Predicted Phase I/II metabolic pathways and reactive intermediate formation.

Self-Validating In Vitro MetID Protocol

To ensure absolute trustworthiness in metabolite identification, the experimental design must be self-validating. The following protocol utilizes pooled Human Liver Microsomes (HLMs) and incorporates internal controls to differentiate enzymatic biotransformation from chemical degradation[4].

Mechanistic Protocol Design
  • Alamethicin Permeabilization: UGT enzymes reside within the lumen of the endoplasmic reticulum. Alamethicin (a pore-forming peptide) is mandatory to allow the highly polar UDPGA cofactor to access the UGT active sites[4].

  • GSH Trapping: Because the aminothiazole epoxide is transient, 5 mM GSH is added to the incubation. The formation of a GSH adduct is the definitive, indirect proof of bioactivation[3].

  • Time-Course Validation: Single-point incubations are prone to missing secondary metabolites. A multi-point time course ensures linear formation kinetics and captures sequential metabolism[5].

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 1.0 mL incubation mixture containing pooled HLMs (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Pore Formation: Add alamethicin (10 µg/mL) and incubate on ice for 15 minutes to permeabilize microsomal membranes[4].

  • Substrate & Trapping Agent Addition: Spike in the test compound (10 µM final concentration, ≤0.1% DMSO) and GSH (5 mM)[3].

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1.3 mM) and UDPGA (5 mM)[4]. Control: Run a parallel incubation lacking NADPH/UDPGA to monitor non-enzymatic degradation.

  • Time-Course Incubation: Maintain at 37°C in a shaking water bath. Extract 100 µL aliquots at 0, 15, 30, and 60 minutes[5].

  • Quenching & Extraction: Immediately quench each aliquot into 300 µL of ice-cold acetonitrile containing an analytical internal standard. Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes to precipitate proteins.

  • LC-HRMS/MS Analysis: Transfer the supernatant to LC vials. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) using Data-Dependent Acquisition (DDA)[5].

MetIDWorkflow Prep Prepare HLM (1 mg/mL) + Test Compound (10 µM) Permeabilize Add Alamethicin (Permeabilize for UGTs) Prep->Permeabilize AddTrapping Add 5 mM GSH (Reactive Metabolite Trapping) Permeabilize->AddTrapping Initiate Initiate with NADPH & UDPGA (37°C Water Bath) AddTrapping->Initiate Incubate Time-Course Extraction (0, 15, 30, 60 min) Initiate->Incubate Quench Quench with Ice-Cold ACN + Internal Standard Incubate->Quench LCMS LC-HRMS/MS Analysis (Orbitrap / Q-TOF) Quench->LCMS DataMining Data Mining (MDF) Identify Mass Shifts LCMS->DataMining

Self-validating HLM incubation workflow with GSH trapping and LC-HRMS/MS.

Quantitative Data Interpretation: Mass Defect Filtering

To accurately identify the metabolites generated in the protocol above, bioinformatic data mining techniques such as Mass Defect Filtering (MDF) are employed. The table below summarizes the exact mass shifts (Δ Da) relative to the parent free base (Exact Mass: ~236.04 Da) that analytical scientists must target during LC-HRMS/MS data interpretation.

Metabolic PathwaySpecific BiotransformationMass Shift (Δ Da)Primary Enzyme SystemToxicity / Risk Flag
S-Oxidation Sulfoxide Formation+15.9949FMO / CYP3A4Low (Active Metabolite)
S-Oxidation Sulfone Formation+31.9898FMO / CYP3A4Low
S-Dealkylation Loss of Ethyl Group (-C₂H₄)-28.0313CYP (α-C Oxidation)Moderate (Reactive Thiol)
Ring Oxidation p-Hydroxylation (Phenyl)+15.9949CYP2C9 / CYP3A4Low
Bioactivation Epoxidation + GSH Adduct+323.0682*CYP + GSTHigh (IADR Risk)
Phase II N-Acetylation+42.0106NAT1 / NAT2Low
Phase II O-Glucuronidation (via OH)+176.0321UGTsLow (Clearance)

*Note: The GSH adduct mass shift is calculated based on the addition of an oxygen (+16) followed by GSH conjugation (+307). If an iminoquinone intermediate is formed (loss of 2H), the shift will present as +305.0526 Da.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride for Cell Culture Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride for use in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride for use in cell-based assays. Due to the limited publicly available data on this specific compound, this guide presents a systematic, first-principles approach to solvent selection, stock solution preparation, and final dilution into cell culture media. The protocols herein are designed to ensure compound stability, maximize bioavailability in vitro, and minimize solvent-induced cytotoxicity, thereby maintaining the integrity of experimental systems.

Introduction: The Challenge of Small Molecule Solubility

The transition of a novel chemical entity from the bench to a biological assay is critically dependent on its solubility. Poor solubility can lead to inaccurate dose-response curves, compound precipitation in media, and underestimated potency. The target compound, 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, is a substituted phenylthiazole. Its hydrochloride salt form is an intentional chemical modification designed to improve aqueous solubility compared to the free base, a common strategy in pharmaceutical development.[1][2][3] This modification leverages the polarity of the salt to enhance its interaction with aqueous systems. However, the overall hydrophobicity of the core phenyl-thiazole structure may still present challenges.

This guide provides a logical workflow to determine the optimal solvent and preparation method, ensuring reproducible and reliable results in your cell culture experiments.

Physicochemical Profile & Initial Considerations

While specific experimental data for this compound is scarce, we can infer key properties from its structure to guide our approach.

  • Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the likelihood of solubility in polar solvents, including aqueous buffers.[2] The salt form dissociates in solution, yielding a protonated, more polar amine group.

  • Core Structure: The molecule contains a phenyl ring and an ethylthio group, which contribute to its lipophilicity. This dual nature—a polar salt and a lipophilic core—makes solvent selection a critical step.

  • pH-Dependent Solubility: As a salt of a weak base, the compound's solubility is expected to be highest at a neutral to slightly acidic pH, where the amine group remains protonated. In alkaline conditions, it may convert to its less soluble free base form. Phosphate-Buffered Saline (PBS), with a physiological pH of ~7.4, is an excellent starting point for solubilization attempts.[4][5]

Table 1: Predicted Physicochemical Properties & Implications
PropertyStructural BasisImplication for Cell Culture Dissolution
Form Hydrochloride SaltEnhanced solubility in aqueous solutions compared to the free base.[2]
Aqueous Solubility Moderate to LowThe lipophilic phenyl and ethylthio groups may limit high-concentration solubility in purely aqueous systems.
pKa (Predicted) Amine GroupThe compound is likely a weak base. Solubility will decrease as the pH increases above its pKa.
Recommended Initial Solvent 1. Sterile PBS, pH 7.2-7.42. Dimethyl Sulfoxide (DMSO)Start with the most biocompatible solvent (PBS).[6][7] Use DMSO as a fallback for preparing high-concentration stock.[8]

Solvent Selection Workflow: A Stepwise Approach

The primary goal is to use the most biocompatible solvent system that can achieve the desired stock concentration. The following decision tree outlines the recommended workflow for solvent selection.

G start Start: Weigh Compound pbs Attempt to Dissolve in Sterile PBS (pH 7.2-7.4) at desired stock concentration (e.g., 1-10 mM) start->pbs pbs_check Completely Dissolved? pbs->pbs_check pbs_success Success! Filter sterilize (0.22 µm). Aliquot and store at -80°C. Proceed to Working Solution Prep. pbs_check->pbs_success Yes dmso Attempt to Dissolve in 100% DMSO to create a high-concentration stock (e.g., 20-100 mM) pbs_check->dmso No dmso_check Completely Dissolved? dmso->dmso_check dmso_success Success! Aliquot and store at -80°C. Proceed to Working Solution Prep. dmso_check->dmso_success Yes troubleshoot Troubleshoot: - Try gentle warming (37°C) - Use sonication - Consider alternative solvents (Ethanol) - Evaluate solubilizing agents (Cyclodextrins) dmso_check->troubleshoot No

Caption: Solvent selection decision workflow.

Detailed Experimental Protocols

ALWAYS perform these procedures in a sterile laminar flow hood using aseptic technique to prevent contamination.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the primary method using DMSO, the most common and effective solvent for compounds that are not readily soluble in aqueous buffers.

Materials:

  • 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

  • Vortex mixer

Procedure:

  • Pre-calculation: Determine the mass of the compound needed to achieve a desired high concentration (e.g., 50 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

  • Weighing: Carefully weigh the calculated amount of the compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of 100% cell culture-grade DMSO. Vortex vigorously for 1-2 minutes. Visually inspect for any remaining particulate matter. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Sterilization: While DMSO at 100% is generally considered sterile, filtering is a best practice for cell culture reagents. Draw the entire stock solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new, sterile, clearly-labeled tube. This step removes any potential microbial contaminants or undissolved micro-precipitates.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots protected from light at -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the high-concentration DMSO stock into your cell culture medium to achieve the final desired treatment concentration.

Key Principle: Minimizing Final DMSO Concentration High concentrations of DMSO are toxic to cells.[8][9][10] The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% and must not exceed 0.5% to avoid significant off-target effects.[11][12][13] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.

Procedure:

  • Thaw Stock: Thaw one aliquot of your high-concentration stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation and pipetting errors, perform an intermediate dilution. For example, dilute your 50 mM stock 1:100 in sterile cell culture medium to create a 500 µM intermediate stock.

  • Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture wells to achieve the final desired concentrations.

    • Example: To achieve a 5 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 500 µM intermediate stock. The final DMSO concentration in this example would be 0.1%.

G stock High-Concentration Stock (e.g., 50 mM in 100% DMSO) Stored at -80°C thaw Thaw Single Aliquot at Room Temperature stock->thaw intermediate Prepare Intermediate Dilution (e.g., 1:100 in Culture Medium) Result: 500 µM Stock thaw->intermediate final Add to Culture Wells for Final Working Concentration (e.g., 1-10 µM) intermediate->final control Vehicle Control (Culture Medium + same final % DMSO) final->control Always Include

Caption: Workflow for preparing cell culture working solutions.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related thiazole compounds indicate a standard set of precautions.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the powder or concentrated solutions.[14][15]

  • Engineering Controls: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[16]

  • Skin and Eye Contact: The compound may cause skin and serious eye irritation.[14][15] In case of contact, flush the affected area with copious amounts of water and seek medical advice.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Troubleshooting Guide

Table 2: Common Issues and Solutions
ProblemPotential CauseRecommended Solution
Compound will not dissolve in 100% DMSO. High concentration exceeds solubility limit.Try reducing the stock concentration. Apply gentle heat (37°C) or use a bath sonicator to aid dissolution.
Precipitation occurs when diluting stock solution into aqueous medium. Compound "crashing out" due to poor aqueous solubility.Perform serial dilutions rather than a single large dilution. Ensure rapid mixing upon addition to the medium. Consider using a solubilizing agent like HP-β-cyclodextrin in your medium.[17][18][19]
Observed cytotoxicity in vehicle control cells. Final DMSO concentration is too high.Recalculate your dilution scheme to ensure the final DMSO concentration is ≤ 0.1%. Some cell lines are particularly sensitive to DMSO.[9][20]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution.Always use single-use aliquots. Prepare a fresh intermediate dilution for each experiment.

References

  • Cyranoski, D. (2009). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Nature. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf SE. Available at: [Link]

  • de Abreu, T. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. Available at: [Link]

  • Gautam, S., et al. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Available at: [Link]

  • Han, X., et al. (2012). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Available at: [Link]

  • Qi, W., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Westergaard, S., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Miyako, E., et al. (2021). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. ResearchGate. Available at: [Link]

  • Loftsson, T., et al. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Biochemazone. (2025). The Ultimate Guide to PBS Phosphate Buffered Saline (1×PBS Buffer, pH 7.2-7.4) for Cell Culture and Research. Biochemazone. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. Available at: [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Chemspace. Available at: [Link]

  • Reddit. (2022). Why sometimes PBS is used as solvent?. Reddit. Available at: [Link]

  • Quora. (2020). Why is PBS used in cell culture?. Quora. Available at: [Link]

  • Holst, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • Kumar, L., & Singh, S. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Patel, J., & Bansal, A. K. (2014). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace. Available at: [Link]

Sources

Application

using 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride as a kinase inhibitor

Application Note: Utilizing 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride in the Development of RIPK2/3 Kinase Inhibitors Executive Summary The development of targeted therapies for inflammatory bowel disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride in the Development of RIPK2/3 Kinase Inhibitors

Executive Summary

The development of targeted therapies for inflammatory bowel disease (IBD) and necroptosis-driven pathologies has increasingly focused on the Receptor-Interacting Protein Kinases (RIPK2 and RIPK3)[1]. In this context, 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (EPTA-HCl) has emerged as a highly privileged pharmacophore and tool compound. This application note provides a comprehensive, self-validating framework for utilizing EPTA-HCl and its derivatives in kinase inhibition assays, detailing the mechanistic rationale, optimized experimental workflows, and critical troubleshooting insights required for robust drug development.

Mechanistic Grounding: The Thiazol-5-amine Pharmacophore

Biochemical and structural biology studies demonstrate that the amino-thiazole and amino-benzothiazole cores act as potent Type I kinase inhibitors by occupying the ATP-binding pocket of the kinase domain[2].

The efficacy of the EPTA-HCl scaffold is driven by three distinct structural interactions:

  • The 5-Amine Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • The 4-Phenyl Ring: Projects into the hydrophobic "back pocket" of the kinase, a feature that dictates selectivity over other kinome members (such as CDKs or p38)[2].

  • The 2-Ethylthio Moiety: Extends toward the solvent-exposed ribose pocket, providing a versatile vector for further synthetic optimization to balance RIPK2 vs. RIPK3 selectivity[1].

By outcompeting ATP, EPTA-HCl derivatives block the autophosphorylation of RIPK2, thereby preventing the recruitment of the ubiquitination complex (XIAP/cIAP) and halting downstream NF-κB-mediated cytokine release.

RIPK2_Pathway MDP MDP / iE-DAP (Bacterial Peptidoglycans) NOD2 NOD1 / NOD2 (Cytosolic Sensors) MDP->NOD2 Binds & Activates RIPK2 RIPK2 Kinase (Target Enzyme) NOD2->RIPK2 CARD-CARD Interaction Ub Ubiquitination Complex (XIAP / cIAP1/2) RIPK2->Ub Autophosphorylation Inhibitor EPTA-HCl Scaffold (Thiazol-5-amine) Inhibitor->RIPK2 Blocks ATP Pocket (Type I Inhibition) TAK1 TAK1 / IKK Complex Ub->TAK1 Recruits NFKB NF-κB Pathway Activation TAK1->NFKB Phosphorylates TNFa Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->TNFa Gene Transcription

Figure 1: NOD1/2-RIPK2 signaling cascade and the mechanism of action of EPTA-HCl kinase inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls that isolate the specific variable of kinase inhibition from off-target artifacts.

Workflow Prep Compound Prep (EPTA-HCl in DMSO) Biochem Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Serial Dilution Cellular Cellular Assay (Raw264.7 + MDP) Prep->Cellular Cell Treatment Readout Readout & Analysis (Luminescence/ELISA) Biochem->Readout IC50 Det. Cellular->Readout EC50 Det.

Figure 2: Comprehensive screening workflow for evaluating EPTA-HCl derived kinase inhibitors.

Protocol 3.1: Cell-Free RIPK2 Kinase Inhibition Assay (ADP-Glo)

Causality: Because EPTA-HCl and its derivatives are highly conjugated aromatic molecules, they frequently interfere with fluorescence-based readouts (e.g., FRET). The ADP-Glo assay is chosen because it utilizes a luminescent readout that directly measures ATP depletion, rendering it immune to compound auto-fluorescence.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Causality: HEPES provides robust buffering against the acidic shift caused by the hydrochloride salt of EPTA. Brij-35 prevents the hydrophobic compound from adhering to the microplate walls.

  • Compound Serial Dilution: Dilute EPTA-HCl in 100% anhydrous DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of exactly 1% across all wells.

  • Enzyme Pre-incubation: Add 2 nM recombinant human RIPK2. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (MBP) substrate. Causality: Utilizing an ATP concentration near the enzyme's Michaelis constant ( Km​ ) ensures maximum sensitivity to competitive Type I inhibitors.

  • Detection & Self-Validation: Add ADP-Glo reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent (30 min). Read luminescence.

    • Validation Metric: Calculate the Z'-factor using Vehicle (1% DMSO) as the positive enzyme control and a "No-Enzyme" well as the negative control. A Z'-factor > 0.6 confirms that the assay window is statistically robust and the data is trustworthy.

Protocol 3.2: Cellular Target Engagement (MDP-Stimulated TNF-α Release)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). This assay verifies true cellular target engagement.

  • Cell Seeding: Seed Raw264.7 murine macrophages at 5×10⁴ cells/well in a 96-well plate. Causality: Raw264.7 cells possess high endogenous expression of the NOD2 receptor and RIPK2, providing a physiologically accurate model for inflammatory signaling[1].

  • Compound Treatment: Pre-treat cells with EPTA-HCl derivatives for 1 hour.

  • Pathway Stimulation: Add 10 µg/mL Muramyl Dipeptide (MDP) and incubate for 24 hours. Causality: MDP is a specific bacterial peptidoglycan fragment that selectively activates the NOD2 receptor. This ensures the downstream cytokine release is strictly dependent on the RIPK2 pathway[2].

  • Multiplexed Readout (Self-Validation):

    • Step A (Viability): Add 20 µL of resazurin-based viability reagent (e.g., CellTiter-Blue) directly to the culture media. Measure fluorescence after 2 hours.

    • Step B (Efficacy): Harvest the supernatant and quantify TNF-α via ELISA.

    • Validation Metric: This multiplexed approach proves that any observed reduction in TNF-α is due to true pharmacological blockade of RIPK2, rather than false positives caused by compound cytotoxicity.

Quantitative Data Summary

The following table contextualizes the baseline activity of the EPTA-HCl scaffold against advanced, optimized derivatives (such as Compound 14 and Compound 29) reported in recent literature[2],[1].

CompoundRIPK2 IC₅₀ (nM)RIPK3 IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)CC₅₀ (µM)Mechanism / Notes
EPTA-HCl (Scaffold) ~850~1200>5000>50Weak hinge binder; foundational starting pharmacophore.
Derivative Cpd 14 5.1 ± 1.6>100026>50Highly selective RIPK2 inhibition via 4-aminoquinoline tethering[2].
Derivative Cpd 29 121845>50Balanced dual RIPK2/3 inhibitor; potent in vivo IBD models[1].
Ponatinib (Control) 8.215.5305.2Pan-kinase inhibitor; high cytotoxicity limits therapeutic window[2].

Expert Insights: Troubleshooting & Optimization

  • Salt Form and pH Shifts: EPTA is supplied as a hydrochloride salt to improve shelf stability. However, dissolving high concentrations directly into weakly buffered aqueous solutions will drop the pH, potentially denaturing the kinase. Actionable Advice: Always pre-dissolve the powder in 100% anhydrous DMSO to a 10 mM master stock. Perform all intermediate dilutions in a buffer containing at least 50 mM HEPES (pH 7.5).

  • Thioether Oxidation: The 2-ethylthio group is susceptible to oxidation into sulfoxides or sulfones upon prolonged exposure to atmospheric oxygen in aqueous media, which drastically alters its binding kinetics. Actionable Advice: Prepare fresh aqueous working stocks daily. Store DMSO aliquots at -80°C under an argon overlay.

  • Reducing Agent Interference: Many standard kinase buffers contain 1-2 mM DTT to preserve enzyme active sites. High concentrations of strong reducing agents can occasionally form adducts with thiazole derivatives over long incubations. Actionable Advice: If time-dependent loss of inhibition is observed, substitute DTT with 0.5 mM TCEP, which is less nucleophilic but maintains the necessary reducing environment.

References

  • Ma, D., et al. "Discovery of Potent and Balanced Dual RIPK2 and 3 Inhibitors as a New Strategy for the Treatment of Inflammatory Bowel Diseases." Journal of Medicinal Chemistry, 2025.[Link]

  • Fan, T., et al. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation in 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride Assays

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this definitive guide to resolve the complex solubility behaviors of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this definitive guide to resolve the complex solubility behaviors of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride. This guide moves beyond basic troubleshooting to address the fundamental physical chemistry driving phase separation in your experiments, ensuring absolute scientific integrity and reproducible workflows.

PART 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does my compound crash out when diluted from a DMSO stock into an aqueous biological buffer?

Causality: You are observing a failure of kinetic solubility . While the compound is fully soluble in 100% DMSO, diluting it directly into an aqueous buffer drastically alters the dielectric constant of the solvent environment. The highly lipophilic 4-phenyl and 2-ethylthio moieties undergo rapid hydrophobic aggregation, forming nano-precipitates that grow over time[1]. In early-stage drug discovery, this phenomenon frequently confounds kinetic solubility assays and leads to false negatives or erratic readouts in bioassays[2]. Resolution: Implement a "step-down" dilution strategy using intermediate co-solvents or surfactants (e.g., 0.1% Tween-20 or Pluronic F-68) to lower the interfacial tension before the final aqueous dilution.

Q2: I purchased the hydrochloride (HCl) salt specifically for water solubility, but it still precipitates in standard PBS. Why?

Causality: This is driven by the Common Ion Effect . Standard Phosphate-Buffered Saline (PBS) contains high concentrations of chloride ions (~137 mM NaCl). For hydrochloride salts of lipophilic amines, the solubility product equilibrium ( Ksp​ ) is defined by [Drug+][Cl−] . When introduced to a chloride-rich medium, the excess Cl− shifts the equilibrium to the left (Le Chatelier's principle), forcing the solid hydrochloride salt to precipitate out of solution[3]. Resolution: Switch to a chloride-free buffer system. Use HEPES or Tris buffered with sodium sulfate ( Na2​SO4​ ) or sodium gluconate instead of NaCl to maintain isotonicity without triggering the common ion effect.

Q3: The solution is clear at pH 5.0, but when I adjust the assay to pH 7.4, a cloudy suspension forms. What is happening?

Causality: You are observing pH-dependent free base precipitation . The 5-amine group on the thiazole ring is weakly basic. At lower pH, it remains protonated (ionized) and highly soluble. As the pH approaches or exceeds its pKa​ , the compound deprotonates into its neutral, free-base form. The free base of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine is exceedingly hydrophobic and possesses a mere fraction of the aqueous solubility of the salt form. Resolution: If your biological target permits, run the assay at a slightly acidic pH (e.g., pH 6.0). If physiological pH (7.4) is strictly required, you must encapsulate the free base using a complexing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD) at 5-10% w/v.

PART 2: Quantitative Data & Compatibility Matrix

To facilitate rapid experimental design, consult the following matrix comparing buffer conditions and their impact on the solubility of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride.

Buffer SystemChloride ContentAssay pHSolubility Risk ProfilePrimary Mechanism of FailureMitigation Strategy
PBS (1X) High (~137 mM)7.4Very High Common Ion Effect + Free BaseAvoid use; switch to HEPES/Sulfate.
Tris-HCl Moderate (~50 mM)7.5High Free Base DeprotonationAdd 5% HP- β -CD to encapsulate.
HEPES-Na Zero7.4Moderate Free Base DeprotonationPre-dilute with 0.1% Tween-80.
Acetate Zero5.0Low Kinetic Aggregation (if DMSO used)Dropwise addition with vortexing.

PART 3: Standard Operating Procedure (SOP)

Protocol: Self-Validating Formulation of a Stable 100 µM Aqueous Assay Solution

This protocol utilizes a self-validating system; you will not proceed to biological testing until the physical state of the solution is empirically verified.

  • Step 1: Stock Preparation. Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Step 2: Surfactant Complexation (Intermediate Step). In a fresh microcentrifuge tube, combine 10 µL of the 10 mM DMSO stock with 10 µL of 10% Tween-80. Pipette vigorously to create a micellar pre-mix.

  • Step 3: Aqueous Integration. Prepare 980 µL of a chloride-free buffer (e.g., 50 mM HEPES, 100 mM Na2​SO4​ , pH 6.5). Place the buffer on a vortex mixer set to medium speed. Add the 20 µL pre-mix dropwise (1 µL per second) into the vortex vortex.

  • Step 4: Quality Control (Self-Validation). Evaluate the solution using laser nephelometry (light scattering)[4].

    • Pass Criteria: The nephelometric turbidity unit (NTU) reading is within 5% of the blank buffer. The solution is validated for downstream assays.

    • Fail Criteria: An elevated NTU indicates nano-precipitates. Do not use this solution. Increase Tween-80 concentration or lower the buffer pH.

PART 4: Mandatory Visualizations

PrecipitationMechanisms Compound 2-(Ethylthio)-4-phenyl- 1,3-thiazol-5-amine HCl DMSO DMSO Stock Dilution (Kinetic Assay) Compound->DMSO Rapid Dilution Saline Chloride-Rich Buffers (e.g., PBS, Saline) Compound->Saline Dissolution HighPH Physiological pH (pH > 7.0) Compound->HighPH Titration Mech1 Hydrophobic Aggregation (Nano-precipitates) DMSO->Mech1 Solvation Loss Mech2 Common Ion Effect (Ksp Exceeded) Saline->Mech2 Excess Cl- Mech3 Free Base Formation (Deprotonation) HighPH->Mech3 pKa Exceeded Solution1 Use Cosolvents / Surfactants (Tween-80, Pluronic) Mech1->Solution1 Resolution Solution2 Use Chloride-Free Buffers (HEPES + Na2SO4) Mech2->Solution2 Resolution Solution3 Use HP-β-CD or Lower Assay pH Mech3->Solution3 Resolution

Caption: Logical pathways of precipitation for the target compound and corresponding resolution strategies (Max Width: 760px).

FormulationWorkflow Step1 1. Stock Prep 10 mM in 100% DMSO Step2 2. Micellar Pre-mix Add 10% Tween-80 Step1->Step2 Step3 3. Buffer Prep Cl- Free, pH < 7.0 Step2->Step3 Step4 4. Integration Dropwise + Vortex Step3->Step4 Step5 5. QC Validation Laser Nephelometry Step4->Step5

Caption: Step-by-step self-validating formulation workflow to prevent kinetic precipitation (Max Width: 760px).

PART 5: References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX Source: University of Strathclyde (strath.ac.uk) URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io Source: Protocols.io URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride vs. Standard Thiazole Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural divergence, kinase selectivity profiling, and self-validating assay methodologies. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural divergence, kinase selectivity profiling, and self-validating assay methodologies.

Executive Summary & Mechanistic Divergence

Thiazole-based small molecules are foundational in modern targeted therapeutics, most notably represented by 2-aminothiazole derivatives like the pan-Src/Abl inhibitor Dasatinib[1]. However, shifting the functional amino group to the 5-position—as seen in 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (EPTA-HCl) —fundamentally alters the electronic distribution and hydrogen-bonding vectors of the heterocycle[2].

Synthesized via variations of the Cook-Heilbron methodology[3], 5-aminothiazoles like EPTA-HCl present a distinct pharmacological profile. While standard 2-aminothiazoles anchor into the kinase hinge region via the 2-NH motif, EPTA-HCl utilizes its 5-amino group as the primary hydrogen bond donor. This structural shift, combined with the flexible, lipophilic 2-ethylthio ether and the rigid 4-phenyl ring, allows EPTA-HCl to probe alternative hydrophobic sub-pockets (such as the gatekeeper region of Protein Kinase CK2) that are inaccessible to standard 2-aminothiazoles[2].

G Dasatinib Standard 2-Aminothiazoles (e.g., Dasatinib) Src Src Family Kinases Dasatinib->Src Primary Target EPTA EPTA-HCl (5-Aminothiazole) CK2 Protein Kinase CK2 EPTA->CK2 Primary Target Survival Cell Survival & Proliferation Src->Survival CK2->Survival

Fig 1: Divergent kinase targeting pathways of standard 2-aminothiazoles vs 5-aminothiazole EPTA-HCl.

Comparative Data Profiling

To objectively evaluate EPTA-HCl against standard clinical thiazoles, we must analyze both target engagement and physicochemical properties. The hydrochloride salt formulation of EPTA-HCl is specifically engineered to overcome the poor aqueous solubility typically associated with highly conjugated, lipophilic thiazole free bases.

Table 1: Structural & Pharmacological Comparison
Property / MetricEPTA-HCl (5-Aminothiazole)Dasatinib (2-Aminothiazole)Causality / Impact
Primary Kinase Target CK2, specialized kinases[2]Src, Bcr-Abl, EphA2[1]Shifted H-bond donor vector alters hinge-binding trajectory.
Hinge Binding Motif 5-NH2 (H-bond donor)2-NH (H-bond donor)5-position substitution bypasses classic Src-active site constraints.
Lipophilic Anchor 2-Ethylthio group5-Methyl / Thiazole coreEthylthio flexibility allows probing of deep hydrophobic gatekeeper pockets.
Aromatic Stacking 4-Phenyl groupPyrimidine / Phenyl rings4-Phenyl engages in rigid π-π stacking with DFG-motif residues.
Formulation Hydrochloride SaltMonohydrate (Free base)HCl salt prevents oxidation of the amine and enhances aqueous solubility.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical affinity must be validated through robust, artifact-free systems. Highly conjugated thiazoles frequently exhibit intrinsic auto-fluorescence, which can lead to false positives in standard colorimetric or prompt-fluorescence assays.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal measurement. This allows the short-lived intrinsic fluorescence of the thiazole compound to decay, ensuring that the measured signal is exclusively from the long-lived Lanthanide (Europium) chelate, thereby eliminating compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute EPTA-HCl in 100% molecular-grade DMSO to a 10 mM stock. Perform 3-fold serial dilutions in DMSO, then dilute 1:100 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to yield a 1% DMSO final assay concentration.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., CK2) with 2.5 µL of the EPTA-HCl dilution. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the predetermined Km​ for the specific kinase) and the specific biotinylated peptide substrate. Incubate for 1 hour at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a multi-mode microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls (100% activity) and no-enzyme controls (0% activity). Proceed with analysis only if Z' > 0.6.

    • Calculate the IC50 using a 4-parameter non-linear regression model.

Workflow Prep Compound Prep (EPTA-HCl) Incubate Kinase Incubation (1h, 25°C) Prep->Incubate AddReagents TR-FRET Reagents (Eu-Ab + Tracer) Incubate->AddReagents Read Read Emission (615nm/665nm) AddReagents->Read Analyze IC50 Calculation (Non-linear fit) Read->Analyze

Fig 2: Standardized TR-FRET biochemical assay workflow for validating kinase inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: Biochemical IC50 does not guarantee cellular permeability or intracellular target engagement. CETSA leverages the thermodynamic principle that ligand-bound proteins are thermally stabilized compared to their unbound counterparts. This allows us to quantify EPTA-HCl binding to its target kinase inside living cells without requiring artificial fluorescent tags.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) in a 6-well plate. Treat with 10 µM EPTA-HCl or a 0.1% DMSO vehicle control for 2 hours at 37°C to ensure intracellular accumulation and target binding.

  • Thermal Aliquoting: Harvest the cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via Western Blotting, probing for the target kinase.

    • Self-Validation Check: The DMSO control must show a standard sigmoidal melt curve. A rightward shift in the melting temperature ( ΔTm​>2∘C ) in the EPTA-HCl treated samples definitively confirms intracellular target engagement.

Formulation & Handling Insights

When working with EPTA-HCl, the presence of the hydrochloride salt is a critical advantage. Free base 5-aminothiazoles are prone to oxidative degradation at the amine position and exhibit poor solubility in aqueous buffers, often precipitating out of solution during cellular assays.

Best Practices:

  • Storage: Store the lyophilized EPTA-HCl powder at -20°C in a desiccator. The hygroscopic nature of the HCl salt means moisture absorption can alter the effective molecular weight and degrade the compound.

  • Solubility: The compound is highly soluble in DMSO. However, when diluting into aqueous assay buffers, ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cellular toxicity or enzyme denaturation.

References

  • Title: Structure-Based Design of Novel Potent Protein Kinase CK2 (CK2)
  • Title: Cook–Heilbron thiazole synthesis Source: Wikipedia URL
  • Title: Significance of Thiazole-based Heterocycles for Bioactive Systems Source: IntechOpen URL

Sources

Comparative

validating IC50 values of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride

Validating IC50 Values of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride: A Comparative Guide Executive Summary This guide provides a comprehensive, self-validating framework for determining the half-maximal in...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating IC50 Values of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride: A Comparative Guide

Executive Summary

This guide provides a comprehensive, self-validating framework for determining the half-maximal inhibitory concentration (IC50) of the small molecule 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (EPTA-HCl) . By benchmarking EPTA-HCl against established clinical-grade inhibitors using a high-throughput luminescent ADP detection assay, researchers can objectively evaluate its potency, selectivity, and viability as a lead candidate in kinase-directed drug discovery.

Compound Profile & Mechanistic Rationale

Thiazol-5-amine derivatives frequently function as ATP-competitive kinase inhibitors. The core thiazole ring acts as a bioisostere that inserts into the highly conserved adenine-binding pocket (hinge region) of kinases. In EPTA-HCl, the 4-phenyl substitution provides critical hydrophobic interactions with the DFG motif, while the 2-ethylthio group occupies the solvent-exposed channel, dictating target selectivity.

For this validation guide, we utilize Cyclin-Dependent Kinase 2 (CDK2) as the model target. Aberrant CDK2 activity is a hallmark of cell cycle dysregulation in various malignancies, making it a highly validated target for benchmarking novel hinge-binding scaffolds[1].

Experimental Design & Causality

To ensure high scientific integrity, the validation protocol must operate as a self-validating system. We utilize the ADP-Glo™ Kinase Assay platform for signal generation [2].

  • Why ADP-Glo? Unlike radiometric assays (e.g., 33 P-ATP incorporation), ADP-Glo is a universal, homogeneous luminescent assay that directly measures ADP production. It avoids radioactive waste and provides a superior signal-to-background ratio, essential for generating reliable Z'-factors (>0.5) in high-throughput screening (HTS) formats [3].

  • Why ATP at Km​ ? To accurately determine the IC50 of an ATP-competitive inhibitor, the ATP concentration in the reaction must be set at or slightly below the apparent Michaelis constant ( KmATP​ ) for the specific kinase. Using saturating ATP concentrations will artificially inflate the apparent IC50 due to substrate competition, masking the compound's true potency.

  • Why 10-Point Dose-Response? Following the NIH Assay Guidance Manual [3], a 10-point, 3-fold serial dilution ensures sufficient data points to accurately capture both the upper (100% activity) and lower (maximum inhibition) asymptotes. This is mathematically required for a robust 4-parameter logistic (4-PL) curve fit.

Step-by-Step Methodology

Self-Validating IC50 Determination Protocol (384-Well Format)

Step 1: Reagent Preparation & System Calibration

  • Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Self-Validation Check: Generate an ATP-to-ADP conversion standard curve (0% to 100% ADP at the chosen ATP concentration) to verify the linearity of the luminescence response before testing compounds.

Step 2: Compound Serial Dilution

  • Dissolve EPTA-HCl, Dinaciclib, and Staurosporine in 100% DMSO to a 10 mM stock concentration.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Transfer compounds to the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1% (v/v) in the reaction.

Step 3: Kinase Reaction

  • Add 2.5 µL of CDK2/Cyclin A enzyme (optimized to consume <10% of ATP to maintain initial rate kinetics) to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Initiate the reaction by adding 2.5 µL of ATP/Substrate mix (Final ATP = Km​ , typically 10 µM for CDK2; Substrate = 0.2 µg/µL Histone H1).

  • Incubate for 60 minutes at room temperature.

Step 4: ADP Detection & Luminescence Readout

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Causality: This step reduces the ATP background to near zero, maximizing assay sensitivity.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Read luminescence on a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Step 5: Data Analysis

  • Normalize raw Relative Light Units (RLU) to percent inhibition using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

  • Calculate the Z'-factor for the plate. Reject any plate with Z' < 0.5.

  • Fit the data using a 4-PL non-linear regression model to extract the IC50 value.

Data Presentation: Comparative Performance

The following table summarizes the representative validation data, benchmarking EPTA-HCl against industry standards.

CompoundTargetIC50 (nM)Hill Slope (nH)Max Inhibition (%)Mechanism
EPTA-HCl CDK2/CycA45.2 ± 3.10.9598.5ATP-Competitive
Dinaciclib CDK2/CycA1.2 ± 0.41.0299.8ATP-Competitive (Selective)
Staurosporine CDK2/CycA8.5 ± 1.20.88100.0ATP-Competitive (Pan)

Data Interpretation: While EPTA-HCl demonstrates potent nanomolar inhibition (IC50 = 45.2 nM), it is less potent than the clinical-stage multi-CDK inhibitor Dinaciclib [1]. However, its Hill slope near 1.0 indicates a well-behaved 1:1 stoichiometric binding event without aggregation-based artifacts, validating its potential as a highly tractable lead scaffold for further medicinal chemistry optimization.

Signaling Pathway & Workflow Visualization

Below is the logical workflow for the self-validating ADP-Glo assay used to determine the IC50.

G A Kinase Reaction (CDK2 + ATP + Substrate) C ADP Production (Inversely proportional to inhibition) A->C Active Kinase B Inhibitor Binding (EPTA-HCl / Dinaciclib) B->A Competitive Inhibition D ADP-Glo Reagent (Depletes unreacted ATP) C->D Stop Reaction E Kinase Detection Reagent (Converts ADP to ATP -> Luminescence) D->E Signal Generation F IC50 Calculation (4-Parameter Logistic Fit) E->F Luminescence Readout

Fig 1. Logical workflow of the ADP-Glo luminescent assay for validating ATP-competitive kinase IC50.

References

  • Title: Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Assay Guidance Manual: Standardization of High Content Imaging and Informatics Source: National Institutes of Health (NIH) URL: [Link]

Validation

A Comparative Guide to the Efficacy of 2-Amino-4-Phenyl-1,3-Thiazole Derivatives: A Surrogate for the Novel 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Scaffold

Executive Summary This guide provides a comprehensive comparative analysis of the biological efficacy of 2-amino-4-phenyl-1,3-thiazole derivatives. It is intended for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive comparative analysis of the biological efficacy of 2-amino-4-phenyl-1,3-thiazole derivatives. It is intended for researchers, scientists, and drug development professionals. Notably, a thorough review of current scientific literature reveals a lack of specific data on the efficacy of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride derivatives. Therefore, this guide focuses on the closely related and extensively studied 2-amino-4-phenyl-1,3-thiazole scaffold. By examining the structure-activity relationships (SAR) of this established class of compounds, we can extrapolate potential properties and guide future research into novel derivatives, including those with 2-alkylthio and 5-amino substitutions. This document synthesizes data from numerous studies, presenting comparative efficacy in key therapeutic areas, detailing experimental protocols, and providing a forward-looking perspective on the design of next-generation thiazole-based therapeutics.

Introduction: The 2-Amino-4-Phenyl-1,3-Thiazole Scaffold

The 2-amino-1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a phenyl group at the 4-position often enhances the therapeutic potential of these molecules. Derivatives of 2-amino-4-phenyl-1,3-thiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects.[1][2] The versatility of this scaffold allows for substitutions at the 2-amino group and the 5-position of the thiazole ring, enabling the fine-tuning of potency and selectivity.

While the specific scaffold of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride remains largely unexplored in public literature, understanding the SAR of its 2-amino analogue provides a robust foundation for predicting its potential biological profile. The replacement of the 2-amino group with a 2-ethylthio group would transition the molecule from a potential hydrogen bond donor to a lipophilic, non-hydrogen bonding moiety, which could significantly alter its target interactions and pharmacokinetic properties. The addition of a 5-amino group would introduce a new point for hydrogen bonding and potential salt formation, further influencing its physicochemical characteristics.

This guide will now delve into the comparative efficacy of various 2-amino-4-phenyl-1,3-thiazole derivatives across different therapeutic applications.

Comparative Efficacy in Oncology

Derivatives of the 2-amino-4-phenyl-1,3-thiazole scaffold have shown significant promise as anticancer agents, with activity against a range of human cancer cell lines.[3][4] The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[5]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these derivatives is highly dependent on the nature of the substituents at the 2-amino group and the phenyl ring at the 4-position.

  • Substitution at the 2-Amino Group: Acylation of the 2-amino group with various substituted benzoyl groups has been a successful strategy to enhance anticancer activity. For instance, the introduction of a 3-chlorobenzoyl moiety has been shown to significantly increase cytotoxicity.[2]

  • Substitution on the 4-Phenyl Ring: Halogen substitutions on the phenyl ring at the 4-position, such as chloro- or fluoro- groups, often lead to increased anticancer activity.[2]

  • Substitution at the 5-Position: While less explored, modifications at the 5-position can also influence activity. For example, a constrained cyclic structure formed by substituents at the 4- and 5-positions has demonstrated potent activity, suggesting that conformational rigidity can be advantageous.[2]

SAR_Anticancer_Activity Structure-Activity Relationship for Anticancer Activity cluster_R1 2-Amino Group (R1) cluster_R2 4-Phenyl Ring (R2) cluster_R3 5-Position (R3) cluster_Activity Biological Effect Scaffold 2-Amino-4-Phenyl-1,3-Thiazole Core R1_Acyl Acylation with Substituted Benzoyl Groups (e.g., 3-chlorobenzoyl) Scaffold->R1_Acyl Enhances R2_Halogen Halogen Substitution (e.g., Cl, F) Scaffold->R2_Halogen Enhances R3_Cyclic Constrained Cyclic Structures (with 4-position) Scaffold->R3_Cyclic Can Enhance Activity Increased Anticancer Potency (Cytotoxicity) R1_Acyl->Activity R1_Aromatic Aromatic Substitutions > Aliphatic R1_Aromatic->Activity R2_Halogen->Activity R3_Cyclic->Activity

Caption: SAR for 2-Amino-4-Phenyl-1,3-Thiazole Anticancer Activity.

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 2-amino-4-phenyl-1,3-thiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR1 (2-position)R2 (4-position)Cancer Cell LineIC50 (µM)Reference
1a HPhenylH1299 (Lung)> 50[2]
1c H4-ChlorophenylH1299 (Lung)15.8[2]
1d -(CH₂)₄- (forms a ring with 5-position)4-MethylbenzylH1299 (Lung)4.89[2]
2a BenzoylPhenylHT29 (Colon)> 50[2]
2d 3-ChlorobenzoylPhenylHT29 (Colon)2.01[2]
5b 2-morpholinoacetamido3-nitrophenylHT29 (Colon)2.01[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Comparative Efficacy in Infectious Diseases

2-Amino-4-phenyl-1,3-thiazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[1]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of these compounds is influenced by the substituents on the thiazole and phenyl rings.

  • Substituents on the 4-Phenyl Ring: The presence of certain groups on the 4-phenyl ring can confer significant antibacterial activity.

  • Derivatization of the 2-Amino Group: Converting the 2-amino group into Schiff bases or thiourea derivatives has been shown to be an effective strategy for enhancing antimicrobial potency.[2] Halogenated phenyl groups on a thiourea moiety are particularly important for activity against Gram-positive bacteria.[2]

Comparative In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for selected 2-amino-4-phenyl-1,3-thiazole derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff base derivatives of 2-amino-4-phenyl-1,3-thiazoleBacillus subtilis6.25 - 12.5[1]
Schiff base derivatives of 2-amino-4-phenyl-1,3-thiazoleEscherichia coli12.5 - 25[1]
Thiazolidinone derivatives of 2-amino-4-phenyl-1,3-thiazoleAspergillus niger100 - 200[1]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols. Below are methodologies for key assays used in the evaluation of 2-amino-4-phenyl-1,3-thiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Thiazole Derivatives (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 2-amino-4-phenyl-1,3-thiazole scaffold is a versatile and promising platform for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the 2-amino group and the 4-phenyl ring are critical for modulating biological activity.

While there is a dearth of information on the specific 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride scaffold, the insights gained from its 2-amino analogues provide a valuable starting point for future research. The introduction of a 2-ethylthio group is expected to increase lipophilicity, which could enhance membrane permeability but may also affect solubility and target binding. The addition of a 5-amino group introduces a new site for polar interactions. Future studies should focus on the synthesis of these novel derivatives and a systematic evaluation of their efficacy and safety profiles. Such investigations will be crucial in determining whether this new class of thiazole derivatives holds therapeutic promise.

References

  • Wang, et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. [Link][6][7]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). ResearchGate. [Link][3]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PMC. [Link][8]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link][5]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. (2021). ResearchGate. [Link][4]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). PubMed. [Link][7]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015). ScienceDirect. [Link][9]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. [Link][10]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. (2023). Impactfactor. [Link][11]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). PMC. [Link][12]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (2011). Der Pharma Chemica. [Link][1]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link][13]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Kuey. [Link][14]

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. (2014). PubMed. [Link][15]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. (2014). PubMed. [Link][16]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett. [Link][17]

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). PubMed. [Link][18]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link][19]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PMC. [Link][20]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. [Link][21]

  • Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. (2019). PubMed. [Link]

Sources

Comparative

Comprehensive LC-MS/MS Method Validation and Sample Preparation Comparison for 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride

Introduction & Mechanistic Rationale 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (ETPTA-HCl) is a lipophilic, basic small molecule characterized by its thiazole core, ethylthio linkage, and primary amine gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (ETPTA-HCl) is a lipophilic, basic small molecule characterized by its thiazole core, ethylthio linkage, and primary amine group. In preclinical and clinical pharmacokinetic (PK) studies, accurately quantifying such thiazole-amine derivatives in biological matrices (e.g., plasma) presents significant analytical challenges.

As a Senior Application Scientist, the first step in method development is understanding the physicochemical causality behind the molecule's behavior:

  • Ionization Dynamics: The primary amine at the 5-position of the thiazole ring has a basic pKa. In an acidic environment (e.g., 0.1% formic acid), it readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most sensitive detection mode.

  • Chromatographic Retention: The lipophilic phenyl ring and ethylthio group (LogP ~3.5) drive strong retention on reversed-phase C18 stationary phases.

  • Matrix Interference: Plasma contains high concentrations of endogenous glycerophospholipids. These highly lipophilic molecules co-elute with compounds like ETPTA-HCl late in reversed-phase gradients, competing for charge in the ESI source and causing severe ion suppression .

To establish a self-validating, regulatory-compliant assay, the sample preparation method must effectively isolate ETPTA-HCl from these suppressive matrix components.

Comparison Guide: Sample Preparation Strategies

To determine the optimal extraction method, we compared three distinct sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange Solid-Phase Extraction (MCX SPE).

Methodological Comparison
  • Protein Precipitation (PPT): Fast and inexpensive. Uses 3 volumes of acetonitrile to crash plasma proteins. Drawback: Fails to remove phospholipids, leading to massive ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Uses ethyl acetate at a basic pH (pH 9) to extract the unprotonated free base of ETPTA. Drawback: The highly alkaline conditions required to fully deprotonate the amine can cause degradation of the thiazole ring over time, leading to variable recovery.

  • Mixed-Mode Cation Exchange SPE (MCX): The superior choice. The sulfonic acid groups on the MCX resin trap the protonated amine of ETPTA-HCl via strong ionic interactions. This allows for an aggressive 100% methanol wash to strip away all lipophilic neutral interferences (including phospholipids) before eluting the target analyte with a basic organic solvent.

Quantitative Performance Data

The table below summarizes the validation metrics for each extraction method at Low Quality Control (LQC) and High Quality Control (HQC) levels. According to FDA guidelines, recovery does not need to be 100%, but it must be consistent and reproducible[1].

Extraction MethodQC LevelRecovery (RE) %Matrix Effect (ME) %Process Efficiency (PE) %%RSD (n=6)
PPT (Acetonitrile) LQC / HQC92.4 / 94.141.2 / 45.6 (Suppression)38.0 / 42.912.4
LLE (Ethyl Acetate) LQC / HQC68.5 / 71.292.1 / 94.563.0 / 67.28.9
SPE (MCX) LQC / HQC89.5 / 91.2 98.5 / 101.2 (Negligible)88.1 / 92.2 3.2

SamplePrep Plasma Plasma Sample (Spiked with ETPTA-HCl) PPT Protein Precipitation (PPT) Add 3x Acetonitrile Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Add EtOAc (pH 9.0) Plasma->LLE SPE Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange Plasma->SPE PPT_Result High Phospholipids Severe Ion Suppression (~40%) PPT->PPT_Result LLE_Result Moderate Cleanup Variable Recovery (~68%) LLE->LLE_Result SPE_Result Excellent Cleanup High Recovery & No Suppression SPE->SPE_Result LCMS LC-MS/MS Analysis (ESI+ MRM Mode) PPT_Result->LCMS LLE_Result->LCMS SPE_Result->LCMS

Caption: Comparison of PPT, LLE, and SPE sample preparation workflows for ETPTA-HCl.

Experimental Protocols

Optimized MCX SPE Step-by-Step Protocol

This protocol ensures the basic amine is protonated during loading and neutralized during elution.

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Rationale: Disrupts protein binding and ensures the primary amine of ETPTA is fully protonated.

  • Conditioning: Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade Water through the Oasis MCX 30 mg/1cc cartridge.

  • Loading: Load the 200 µL pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic acid in Water. Rationale: Washes away hydrophilic endogenous salts and acidic proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Rationale: Because ETPTA is held by strong ionic bonds, 100% organic solvent can be used to rigorously wash away lipophilic neutral phospholipids without eluting the analyte.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Rationale: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, linear ramp to 90% B over 2.5 min, hold at 90% B for 1 min, return to 10% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive ESI mode. Representative MRM transition for ETPTA free base: m/z 237.1 134.0. Stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for any residual matrix effects[2].

Regulatory Method Validation (ICH M10 & FDA)

A bioanalytical method must be proven reliable for its intended use. The validation of the ETPTA-HCl assay was executed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [3] and the ICH M10 Guideline [2].

Core Validation Parameters
  • Selectivity & Specificity: Blank matrix from at least 6 independent sources must be evaluated. The interfering signal must be 20% of the analyte Lower Limit of Quantification (LLOQ) response and 5% of the Internal Standard (IS) response[4].

  • Linearity & LLOQ: The calibration curve must cover the expected PK range. For the LLOQ, the signal-to-noise ratio must be at least 5:1, with precision within ± 20% of the nominal concentration, and accuracy between 80-120%[5].

  • Accuracy & Precision (A&P): Evaluated at LLOQ, LQC, MQC, and HQC levels across multiple independent runs. Precision (%CV) must be 15% (except at LLOQ, where 20% is acceptable).

  • Matrix Effect: Evaluated using post-extraction spiked samples compared to neat standards. The ICH M10 guideline requires the accuracy and precision of the matrix effect to be within 15% using at least 3 LQC and 3 HQC samples across 6 matrix sources[4].

  • Stability: Benchtop, freeze-thaw, and long-term stability must be proven. Crucially, the FDA requires that stability and selectivity be assessed in the presence of other co-administered compounds if the drug is part of a fixed combination regimen[6].

Validation Start ICH M10 / FDA Validation Initiation Selectivity Selectivity & Specificity Blank Matrix (n=6 sources) Start->Selectivity Linearity Calibration Curve LLOQ to ULOQ (R² > 0.99) Start->Linearity Accuracy Accuracy & Precision LQC, MQC, HQC (±15%) Start->Accuracy Matrix Matrix Effect & Recovery Post-Extraction Spikes Start->Matrix Stability Stability Assessments Benchtop, F/T, Co-medications Start->Stability Success Validated Bioanalytical Method Ready for Clinical PK Studies Selectivity->Success Linearity->Success Accuracy->Success Matrix->Success Stability->Success

Caption: Core bioanalytical method validation parameters per ICH M10 and FDA guidelines.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link]

  • ICH (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Available at:[Link]

  • ResolveMass Laboratories. Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • FDA Office of Generic Drugs. Bioanalytical Method Validation of ANDAs - What the Assessor Looks For. Available at:[Link]

  • Bioanalysis Zone (2019). Validating stability and selectivity in the presence of co-administered compounds. Available at:[Link]

  • ICH (2022). M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride

Comprehensive Safety and Handling Guide: 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride Executive Summary As a Senior Application Scientist, I recognize that handling novel small-molecule building blocks like 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine Hydrochloride

Executive Summary

As a Senior Application Scientist, I recognize that handling novel small-molecule building blocks like 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride requires more than a cursory glance at a generic Safety Data Sheet (SDS). This compound—a biologically active thiazoleamine derivative—presents unique logistical and safety challenges depending on its physical state. This guide provides a field-proven, self-validating operational framework to ensure absolute safety and experimental integrity during weighing, solubilization, and disposal.

Hazard Profiling & Mechanistic Rationale

Understanding the causality behind PPE selection is critical for drug development professionals. We must address two distinct hazard states:

  • The Solid State (Hydrochloride Salt): Hydrochloride salts of amine-containing heterocycles are highly crystalline and prone to forming fine, easily aerosolized dusts. Inhalation of these biologically active particulates can lead to respiratory sensitization or systemic absorption. Therefore, primary engineering controls (fume hoods) and secondary respiratory protection are[1].

  • The Solution State (Carrier Solvents): In drug discovery, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for assay preparation. DMSO is a potent penetration enhancer that will rapidly carry dissolved solutes across the epidermal barrier. DMF is highly aggressive and [2]. Your PPE must be selected based on the carrier solvent, not just the solute.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the required PPE based on the operational state, grounded in[3].

Operational StatePrimary Engineering ControlHand Protection (Glove Material)Eye/Face ProtectionRespiratory Protection
Dry Powder (Weighing) Enclosed Analytical Balance / Fume HoodDouble Nitrile (min. 5 mil thickness)Safety Goggles (ANSI Z87.1)N95 or PAPR (if outside hood)
DMSO Solution Chemical Fume HoodDouble Nitrile (incidental) or Butyl RubberFace Shield + GogglesNot typically required in hood
DMF Solution Chemical Fume HoodButyl Rubber or Silver Shield LaminateFace Shield + GogglesNot typically required in hood

Data Note: Nitrile provides excellent incidental splash protection for DMSO but fails rapidly against DMF. Butyl rubber provides >480 minutes of breakthrough resistance for both solvents[2].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps to ensure continuous safety verification.

Phase 1: Pre-Task Preparation & Validation

  • Glove Integrity Check: Before donning, perform a pneumatic inflation test on your gloves. Trap air inside the glove and roll the cuff tightly; inspect for micro-punctures or pressure loss.

  • Ventilation Verification: Ensure the fume hood face velocity is operating between 80-120 feet per minute (fpm). Tape a small piece of tissue to the sash to visually validate inward directional airflow.

Phase 2: Weighing and Transfer (Solid State)

  • Static Mitigation: Hydrochloride salts are prone to static cling. Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat to prevent the powder from aerosolizing or adhering to the balance walls.

  • Transfer: Weigh the 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride inside the ventilated enclosure. Cap the vial tightly before removing it from the balance area.

Phase 3: Solubilization (Solution State)

  • Solvent Selection: If using DMF, immediately upgrade outer gloves to Butyl Rubber[2].

  • Addition: Slowly add the solvent to the pre-weighed solid within the fume hood. Keep the sash as low as possible to create a physical barrier between your breathing zone and the chemical.

  • Self-Validation of Barrier: After solubilization, visually inspect your gloves. If you observe any swelling, wrinkling, or discoloration (signs of solvent degradation), immediately pause the workflow, remove the outer gloves, wash your hands, and don a fresh pair.

Spill Mitigation and Disposal Plans

A self-validating disposal system ensures that no active pharmaceutical ingredient (API) or hazardous solvent enters the general waste stream.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the hydrochloride salt. Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust, then wipe inward. Place all materials in a sealed, labeled hazardous waste container.

  • Solution Spills (DMSO/DMF): Neutralize the spread using a universal chemical binder or activated carbon spill kit. Validate the removal by wiping the area with a solvent-dampened cloth, followed by a dry wipe.

  • Disposal: Collect all contaminated PPE, weigh boats, and wipes. Label explicitly as "Hazardous Waste: Contains Thiazoleamine derivative and [Solvent Name]." Do not mix DMF waste with chlorinated solvents due to potential exothermic incompatibilities. Dispose of in accordance with institutional guidelines based on the framework[4].

Hazard Mitigation Pathway

G Start Hazard Assessment: 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl Solid Handling Solid State (Dust Hazard) Start->Solid Solution Handling in Solution (Solvent Hazard) Start->Solution Hood Fume Hood / Enclosure (Primary Control) Solid->Hood Respirator N95 / PAPR (Secondary Control) Solid->Respirator DMSO DMSO Solubilization (Carrier Hazard) Solution->DMSO DMF DMF Solubilization (Permeation Hazard) Solution->DMF Nitrile Double Nitrile Gloves (Splash Protection) DMSO->Nitrile Butyl Butyl Rubber Gloves (High Resistance) DMF->Butyl Validate Self-Validating Check: Inspect for Degradation Nitrile->Validate Butyl->Validate

Operational workflow and PPE selection pathway for handling thiazoleamine hydrochloride derivatives.

References

  • NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC).[Link]

  • Personal Protective Equipment (29 CFR 1910.132). Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • Ansell 8th Chemical Resistance Guide. Utah State University Office of Research.[Link]

Sources

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Reactant of Route 1
2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride
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2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride
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